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Compound Name:
Methyl 2-(4-

aminophenyl)propanoate

Cat. No.: B1608978 Get Quote

An In-depth Technical Guide to Methyl 2-(4-
aminophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of

Methyl 2-(4-aminophenyl)propanoate, a compound of interest in pharmaceutical research

and development. The information presented is intended to support laboratory work, inform

experimental design, and provide a foundation for further investigation into its potential

applications.

Introduction
Methyl 2-(4-aminophenyl)propanoate, with the CAS number 39718-97-3, is an aromatic ester

containing a primary amine. Its structural features, combining a chiral center, an aromatic ring,

and reactive functional groups, make it a versatile building block in organic synthesis. This

guide will delve into its fundamental properties, offering a technical resource for scientists

working with this molecule.

Molecular Structure and Identification
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The molecular structure of Methyl 2-(4-aminophenyl)propanoate is characterized by a methyl

propanoate group attached to a p-substituted aniline ring.

Systematic IUPAC Name: methyl 2-(4-aminophenyl)propanoate[1]

Synonyms:

Methyl 2-(4-aminophenyl)propionate[1]

Methyl 4-amino-alpha-methylbenzeneacetate[1]

Benzeneacetic acid, 4-amino-alpha-methyl-, methyl ester[1]

Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: 179.22 g/mol [1]

Chemical Structure:

Caption: 2D structure of Methyl 2-(4-aminophenyl)propanoate.

Physical Properties
A comprehensive understanding of the physical properties of a compound is paramount for its

handling, purification, and use in reactions. The following table summarizes the available and

computed physical data for Methyl 2-(4-aminophenyl)propanoate. It is important to note that

experimentally determined values for some properties are not readily available in the literature

and some of the listed data are based on computational predictions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1608978?utm_src=pdf-body
https://www.benchchem.com/product/b1608978?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3016109
https://pubchem.ncbi.nlm.nih.gov/compound/3016109
https://pubchem.ncbi.nlm.nih.gov/compound/3016109
https://pubchem.ncbi.nlm.nih.gov/compound/3016109
https://pubchem.ncbi.nlm.nih.gov/compound/3016109
https://pubchem.ncbi.nlm.nih.gov/compound/3016109
https://www.benchchem.com/product/b1608978?utm_src=pdf-body
https://www.benchchem.com/product/b1608978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 179.22 g/mol PubChem[1]

XLogP3 1.6 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 179.094628657 g/mol PubChem[1]

Monoisotopic Mass 179.094628657 g/mol PubChem[1]

Topological Polar Surface Area 52.3 Å² PubChem[1]

Heavy Atom Count 13 PubChem[1]

Formal Charge 0 PubChem[1]

Complexity 174 PubChem[1]

Chemical Properties and Reactivity
The chemical behavior of Methyl 2-(4-aminophenyl)propanoate is dictated by its constituent

functional groups: the aromatic amine, the ester, and the phenylpropanoate core.

Aromatic Amine: The primary amine group attached to the benzene ring is a key site for a

variety of chemical transformations. It can undergo diazotization, acylation, alkylation, and

other reactions typical of anilines. The electron-donating nature of the amine group activates

the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the

ortho and para positions.

Ester Group: The methyl ester functionality is susceptible to hydrolysis under both acidic and

basic conditions to yield the corresponding carboxylic acid, 2-(4-aminophenyl)propanoic

acid. It can also undergo transesterification in the presence of other alcohols and can be

reduced to the corresponding primary alcohol.
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Stability: The stability of the compound can be influenced by factors such as pH,

temperature, and light. As an aniline derivative, it may be susceptible to oxidation, leading to

coloration over time. The ester group, while generally stable, will hydrolyze under strong

acidic or basic conditions.

Spectroscopic Data (Predicted)
Spectroscopic data is essential for the identification and characterization of chemical

compounds. While experimental spectra for Methyl 2-(4-aminophenyl)propanoate are not

widely published, predicted spectral data can provide valuable insights.

Predicted ¹H NMR Spectrum: A predicted ¹H NMR spectrum would likely show signals

corresponding to the aromatic protons, the methine proton of the propanoate chain, the methyl

protons of the propanoate chain, and the methyl protons of the ester group. The aromatic

protons would likely appear as a complex multiplet in the aromatic region.

Predicted ¹³C NMR Spectrum: A predicted ¹³C NMR spectrum would display distinct signals for

each of the ten carbon atoms in the molecule, including the aromatic carbons, the carbonyl

carbon of the ester, the methine carbon, and the two methyl carbons.

Predicted Mass Spectrum: The mass spectrum would be expected to show a molecular ion

peak at m/z 179. Fragmentation patterns would likely involve the loss of the methoxy group (-

OCH₃) or the entire ester group (-COOCH₃).

Synthesis
A common synthetic route to Methyl 2-(4-aminophenyl)propanoate involves the esterification

of 2-(4-aminophenyl)propanoic acid. A generalized experimental protocol is provided below.

The specific conditions, such as catalyst, temperature, and reaction time, may require

optimization based on the scale and desired purity of the product.

2-(4-aminophenyl)propanoic acid Reaction MixtureMethanol, Acid Catalyst EsterificationReflux Work-upNeutralization, Extraction PurificationChromatography/Distillation Methyl 2-(4-aminophenyl)propanoate

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Methyl 2-(4-aminophenyl)propanoate.
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Experimental Protocol: Esterification of 2-(4-aminophenyl)propanoic acid

Reaction Setup: To a solution of 2-(4-aminophenyl)propanoic acid in methanol, a catalytic

amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

Reaction: The mixture is heated to reflux and stirred for a period of time, typically monitored

by thin-layer chromatography (TLC) until the starting material is consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess

methanol is removed under reduced pressure. The residue is then dissolved in an organic

solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium

bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate

or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.

Further purification can be achieved by column chromatography on silica gel or by distillation

under reduced pressure.

Note: The causality behind choosing an acid catalyst lies in its ability to protonate the carbonyl

oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic

attack by methanol. The work-up procedure is a self-validating system; the neutralization step

is crucial to remove the acid catalyst which could otherwise promote the reverse hydrolysis

reaction during storage, and the extraction and drying steps ensure the removal of water-

soluble byproducts and residual water, respectively.

Safety and Handling
Based on available GHS classifications, Methyl 2-(4-aminophenyl)propanoate is considered

to have the following hazards:

Harmful if swallowed (Acute toxicity, oral)[1]

Causes skin irritation (Skin corrosion/irritation)[1]

Causes serious eye irritation (Serious eye damage/eye irritation)[1]
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May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory

tract irritation)[1]

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Work in a well-ventilated area or under a chemical fume hood.

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Conclusion
Methyl 2-(4-aminophenyl)propanoate is a valuable chemical intermediate with a range of

potential applications in organic synthesis and drug development. This guide has provided a

detailed overview of its core physical and chemical properties, drawing from available data and

established chemical principles. For researchers and scientists, a thorough understanding of

these properties is the cornerstone of safe and effective laboratory practice and the successful

advancement of their research endeavors. Further experimental validation of the predicted

properties is encouraged to build a more complete and robust dataset for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1608978#physical-and-chemical-properties-of-
methyl-2-4-aminophenyl-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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